N-(4-chlorobenzyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
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Description
N-(4-chlorobenzyl)-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2 and its molecular weight is 399.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Studies
- A study by Jayarajan et al. (2019) described the synthesis of related compounds, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These compounds showed potential for inhibiting tubulin polymerization, indicating possible anticancer activity (Jayarajan et al., 2019).
Pharmacological Activities
- Thomas et al. (2016) synthesized and evaluated compounds including N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides for their antidepressant and nootropic activities. These compounds were identified as potential CNS active agents (Thomas et al., 2016).
Glycine Transporter 1 Inhibition
- Yamamoto et al. (2016) described the identification of a structurally diverse compound, a glycine transporter 1 (GlyT1) inhibitor, which exhibited potent inhibitory activity and favorable pharmacokinetics. It suggested potential use in modulating glycine concentrations in the brain (Yamamoto et al., 2016).
Anticancer Potential
- Song (2007) focused on the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, exploring optimal reaction conditions for high yield and purity. This suggests its potential use in the development of anticancer agents (Song, 2007).
Biological Activity Prediction
- Kharchenko et al. (2008) conducted a study on 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, predicting their biological activity. The synthesized compounds were assessed for potential therapeutic applications (Kharchenko et al., 2008).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-14-3-1-12(2-4-14)10-24-17(26)25-8-6-15(11-25)27-16-9-13(5-7-23-16)18(20,21)22/h1-5,7,9,15H,6,8,10-11H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBUMVHLSCMJGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.